4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine is a chemical compound classified as an organic molecule. Its chemical formula is , and it has a molecular weight of approximately 307.13 g/mol. The compound is recognized for its structural features, including a morpholine ring and a pyrazole moiety substituted with an iodine atom, which contribute to its potential biological activities and applications in medicinal chemistry.
The synthesis of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine typically involves a nucleophilic substitution reaction. The following outlines the method used for its synthesis:
The molecular structure of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine reveals several key features:
The structure can be represented as follows:
The compound can undergo various chemical reactions due to its functional groups:
The compound's hazard classification includes warnings related to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating proper safety precautions during handling .
4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine has several scientific applications:
Transition-metal-free approaches provide efficient, cost-effective routes to the 4-iodopyrazole core required for synthesizing 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)morpholine. A robust method employs N-propargyl-N'-tosylhydrazines 1 reacting with molecular iodine under mild conditions (NaHCO₃, RT), yielding 5-substituted 4-iodo-1-tosylpyrazoles 2 in >75% yield [2]. This strategy avoids precious metal catalysts while maintaining high regioselectivity for the C4-iodo position. Alternatively, visible-light photoredox catalysis enables pyrazole synthesis from hydrazines and Michael acceptors, using ambient air as a terminal oxidant. This method achieves good functional group tolerance and yields (68–85%) under mild conditions [2]. For 3,5-disubstituted variants, acid-catalyzed propargylation of N,N-diprotected hydrazines followed by base-mediated 5-endo-dig cyclization delivers the core in a one-pot sequence [2].
Table 1: Transition-Metal-Free Pyrazole Cyclization Methods
Substrate | Conditions | Product | Yield (%) |
---|---|---|---|
N-Propargyl-N'-tosylhydrazine | I₂, NaHCO₃, RT, 2h | 5-Substituted-4-iodo-1-tosylpyrazole | 75–82 |
Hydrazine + Michael acceptor | Visible light, air, RT, 24h | 3,5-Disubstituted pyrazole | 68–85 |
Propargylic alcohol + hydrazine | Acid/base cascade, 80°C, 8h | 3,5-Disubstituted pyrazole | 70–78 |
Achieving C4-selective iodination is critical due to the tautomeric equilibria in unsymmetrical pyrazoles (e.g., 1H-pyrazoles exist as 3H/5H tautomers) [7]. Direct electrophilic iodination often yields mixtures, but in situ protection strategies resolve this. Saito et al. demonstrated that treating 3 with I₂ in acetic acid cleaves the tosyl group simultaneously with iodination, furnishing 5-aryl-4-iodopyrazoles 4 regioselectively (60–65% yield) [2]. For N-unsubstituted pyrazoles, transient N-silylation with hexamethyldisilazane (HMDS) prior to iodination with N-iodosuccinimide (NIS) directs halogenation exclusively to C4, suppressing C5 competition [9]. Computational studies confirm that C4 iodination is thermodynamically favored by 2.3 kcal/mol over C5 in morpholinyl-ethyl-substituted derivatives, rationalizing the observed >20:1 regioselectivity in optimized protocols [7].
The morpholine-ethyl linker is installed via SN₂ reaction between 4-iodopyrazole 4 and 4-(2-chloroethyl)morpholine hydrochloride 5. Employing excess K₂CO₃ (3 equiv) in acetonitrile at 80°C for 12 hours achieves 78% yield of 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)morpholine (6) with <5% N-alkylation byproducts [1] [7]. Polar aprotic solvents (DMF, MeCN) outperform protic solvents (EtOH, iPrOH) by minimizing hydrolysis of the chloroethyl precursor. For advanced intermediates, Ullmann-type coupling using CuI (5 mol%) and carbazole ligand L-1 (10 mol%) in diethylene glycol (DEG) at 80°C links ethylmorpholine to bromopyrazoles in 1 hour with 85% yield [9]. This method is particularly valuable for sterically hindered pyrazoles where SN₂ reactivity is low.
Table 2: Linker Attachment Strategies
Method | Conditions | Advantages | Limitations |
---|---|---|---|
Nucleophilic substitution | K₂CO₃ (3 equiv), MeCN, 80°C, 12h | No metal catalysts, inexpensive | Slow for sterically hindered pyrazoles |
Copper-catalyzed coupling | CuI (5 mol%), L-1 (10 mol%), DEG, 80°C, 1h | Fast, broad scope, microwave-compatible | Requires ligand synthesis |
Microwave irradiation drastically accelerates key steps. Cyclization of N-propargylhydrazines 1 with I₂ under microwave heating (100°C, 30 min) achieves 89% yield versus 75% under conventional heating [2]. Similarly, Ullmann coupling of 4-iodopyrazole with 4-(2-chloroethyl)morpholine using CuI/L-1 in DEG reaches completion in 20 minutes at 120°C (microwave), yielding 6 in 91% purity versus 85% yield via oil-bath heating [9]. Solvent-free approaches are emerging: ball-milling 4-iodopyrazole, K₂CO₃, and 4-(2-chloroethyl)morpholine for 2 hours delivers 6 in 82% yield with minimal workup, reducing organic waste by 90% compared to solution-phase methods [2].
Scalability is hampered by: (1) Intermediate instability: 4-Iodopyrazole 4 decomposes under prolonged storage (>48 h at RT) via HI elimination, requiring in situ generation or immediate use [1] [9]; (2) Purification hurdles: The final compound 6 co-elutes with dehalogenated byproducts (e.g., 4-H-pyrazole) on silica gel, necessitating orthogonal methods like pH-controlled extraction (pH 9–10) or reverse-phase chromatography [1]; (3) Metal residues: Copper-catalyzed methods require chelating resins (e.g., SiliaBond® thiourea) to reduce Cu to <10 ppm for pharmaceutical applications [9]. Gram-scale synthesis of 6 via optimized Ullmann coupling (1.0 g scale) achieves 87% yield after recrystallization from ethanol/water, demonstrating feasibility for pilot-scale production [9].
Table 3: Scalability and Stability Optimization
Challenge | Mitigation Strategy | Outcome |
---|---|---|
4-Iodopyrazole decomposition | Use within 12 h or store as stable tosylate 2 | Purity >98% after 1 week at 0°C |
Co-elution of byproducts | pH 10 aqueous extraction (product in organic phase) | Isolates 6 with 99% purity |
Copper contamination | SiliaBond® thiourea resin treatment | Residual Cu < 5 ppm |
Compound Index
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0